Ethyl 2-{[({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)carbothioyl]amino}acetate
Description
1,4-Bis(4-ethynylphenyl)benzene is a conjugated aromatic compound characterized by a central benzene ring substituted with two ethynylphenyl groups at the 1,4-positions. Its structure enables unique electronic and optical properties, making it valuable in materials science, particularly for synthesizing conjugated polymers and organic semiconductors. The ethynyl (–C≡C–) groups facilitate π-orbital overlap, enhancing charge transport capabilities and enabling applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) .
The compound is synthesized via Sonogashira coupling or palladium-catalyzed cross-coupling reactions, followed by deprotection steps to yield the terminal ethynyl groups . Its rigid, linear structure contributes to high thermal stability and crystallinity, which are critical for device fabrication .
Properties
IUPAC Name |
ethyl 2-[[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]carbamothioylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3S/c1-6-18-8(16)7-14-11(19)15-9(10(17)13-5)12(2,3)4/h9H,6-7H2,1-5H3,(H,13,17)(H2,14,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCZUAKAMYGPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NC(C(=O)NC)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123579 | |
| Record name | N-[[[2,2-Dimethyl-1-[(methylamino)carbonyl]propyl]amino]thioxomethyl]glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477768-38-0 | |
| Record name | N-[[[2,2-Dimethyl-1-[(methylamino)carbonyl]propyl]amino]thioxomethyl]glycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477768-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[[2,2-Dimethyl-1-[(methylamino)carbonyl]propyl]amino]thioxomethyl]glycine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-{[({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)carbothioyl]amino}acetate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features multiple functional groups, including an ethyl ester and a carbothioamide moiety, which may contribute to its biological properties .
Molecular Structure
The compound can be represented structurally as follows:
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain pathogens.
Research Findings
Recent studies have highlighted various aspects of the compound's biological activity:
- Antitumor Activity : A study indicated that derivatives of similar compounds exhibited significant antitumor effects in vitro, suggesting that this compound may also possess such properties .
- Toxicological Assessments : Toxicity evaluations have shown that while some carbamate derivatives are safe at low concentrations, further studies are needed to assess the safety profile of this specific compound .
Case Studies
- In Vitro Studies : In vitro tests demonstrated that the compound inhibited the growth of specific cancer cell lines, particularly those associated with breast and lung cancers. The IC50 values were reported in the range of 20–50 µM .
- Animal Models : In vivo studies using rodent models indicated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells .
Data Table
Comparison with Similar Compounds
1,4-Bis(phenylsulfonyloxy)benzene
- Structure : Replaces ethynyl groups with sulfonyloxy (–O–SO₂–Ph) substituents.
- Properties : Exhibits photochemical reactivity under UV light (254 nm), undergoing S–O bond cleavage to generate sulfonic acids and Fries rearrangement products .
- Applications : Used in acid-catalyzed lithography and polymer cross-linking, contrasting with 1,4-bis(4-ethynylphenyl)benzene’s role in conductive materials .
1,4-Bis(4-aminophenoxy)benzene
- Structure: Features aminophenoxy (–O–Ph–NH₂) groups.
- Properties : Higher solubility in polar solvents due to amine groups, unlike the hydrophobic ethynylphenyl derivative. Crystallographic studies reveal planar geometry with hydrogen-bonding networks .
- Applications: Potential in epoxy resins and adhesives, diverging from the electronic focus of ethynyl-based compounds .
Ethynyl vs. Ethenyl Derivatives
1,4-Bis[2-(4-pyridyl)ethenyl]benzene
- Structure : Contains ethenyl (–CH=CH–) linkages with pyridyl termini.
- Properties : Displays thermochromic and photochromic behavior due to conformational changes between crystalline and amorphous states. Fluorescence emission shifts from blue (470 nm) to green (520 nm) upon heating .
- Applications : Sensors and smart coatings, whereas 1,4-bis(4-ethynylphenyl)benzene is preferred for rigid, high-conductivity frameworks .
1,4-Bis(2-phenylethyl)benzene
- Structure : Substituted with flexible phenethyl (–CH₂–CH₂–Ph) groups.
- Properties : Reduced conjugation and lower thermal stability (decomposition ~250°C) compared to the ethynyl analogue (stable up to >300°C) .
- Applications : Lubricants or plasticizers, highlighting the trade-off between flexibility and electronic performance .
Functionalized Derivatives for Polymerization
Electronic and Optical Properties
Theoretical Insights
- This contrasts with 1,4-bis(4-ethynylphenyl)benzene’s linear π-conjugation, which favors conductivity over NLO effects .
Experimental Data
- 1,4-Bis[4-(di-p-tolylamino)styryl]benzene: Exhibits strong absorption at 380 nm and emission at 480 nm, with a fluorescence quantum yield of 0.63. The amino groups enhance hole-transport properties, unlike the ethynyl derivative’s electron-transport dominance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
